molecular formula C6HClF12 B1596836 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane CAS No. 307-22-2

1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane

Cat. No. B1596836
CAS RN: 307-22-2
M. Wt: 336.5 g/mol
InChI Key: LENGESQCMOBFEV-UHFFFAOYSA-N
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Description

1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane, also known as C12F13Cl, is a halogenated hydrocarbon containing 12 carbon atoms and 13 fluorine atoms. It is a colorless, non-flammable liquid with a boiling point of 135°C and a melting point of -77°C. C12F13Cl is widely used in scientific research as a reagent, solvent, and catalyst. It has a variety of applications in organic synthesis, including the synthesis of organofluorine compounds.

Scientific Research Applications

Fluorination and Synthesis of Organic Compounds

1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane is utilized in the fluorination and synthesis of various organic compounds. For example, its derivatives are used in the synthesis of perhalogenated 1,3-dithietanes, which are characterized using MS-, NMR-, and IR-spectroscopy (Henn, Sundermeyer, Witz, & Pritzkow, 1989). Additionally, its application in the electrochemical fluorination of aromatic compounds has been explored, yielding various fluorinated products (Momota, Horio, Kato, Morita, & Matsuda, 1995).

Photoinduced Electron-Transfer Reactions

This compound plays a role in photoinduced electron-transfer reactions. Research indicates that its reaction with N,N,N′,N′-tetramethylphenylene-1,4-diamine under UV irradiation leads to the formation of perfluoroalkylated products, a process that is mediated by radical cation intermediates (Chen, Li, & Zhou, 1993).

Electrochemical Reduction Studies

Studies have also focused on the electrochemical reduction of this compound and its analogs. Such research is crucial for understanding the reductive cleavage of carbon-halogen bonds, which has implications in synthetic chemistry and environmental remediation (Mubarak & Peters, 1995).

Studies in Molecular Structure and Spectroscopy

The structure and vibrational spectra of polyhalogenated cyclobutanes, including derivatives of 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane, have been investigated to understand their molecular conformations and spectral properties. This research is significant for the study of molecular dynamics and the design of novel materials (Braude, Gatial, Klaeboe, Nielsen, & Powell, 1990).

Applications in Crystallography

The compound's derivatives are also used in crystallography to study the structure of complex organic-inorganic frameworks, aiding in the understanding of molecular interactions and structural chemistry (Frank & Reiss, 1997).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the compound and its related fluorinated ethers have been identified in municipal sewage sludge, highlighting its role and presence in industrial processes and environmental pollution (Ruan, Lin, Wang, Liu, & Jiang, 2015).

Molecular Complex Studies

The compound has been studied in the formation of molecular complexes, such as with hydrogen fluoride, providing insights into molecular interactions and complex formation (Leung, Marshall, Bozzi, Cohen, & Lam, 2011).

properties

IUPAC Name

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF12/c7-6(18,19)5(16,17)4(14,15)3(12,13)2(10,11)1(8)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENGESQCMOBFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382106
Record name 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane

CAS RN

307-22-2
Record name 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Reactant of Route 2
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Reactant of Route 3
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Reactant of Route 4
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Reactant of Route 5
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Reactant of Route 6
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane

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